N-[4-(prop-2-en-1-yloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a prop-2-en-1-yloxy phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Prop-2-en-1-yloxy Phenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with prop-2-en-1-ol in the presence of an acid catalyst to form the prop-2-en-1-yloxy phenyl intermediate.
Synthesis of the Thiophene-2-sulfonyl Chloride: Thiophene-2-sulfonyl chloride is prepared by reacting thiophene with chlorosulfonic acid.
Formation of the Piperidine-4-carboxamide: The piperidine-4-carboxamide is synthesized by reacting piperidine with an appropriate carboxylic acid derivative.
Final Coupling Reaction: The final step involves coupling the prop-2-en-1-yloxy phenyl intermediate with the thiophene-2-sulfonyl chloride and piperidine-4-carboxamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the piperidine-4-carboxamide, potentially forming alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene sulfonyl group suggests potential interactions with sulfur-containing biomolecules, while the piperidine ring may enhance binding affinity to certain receptors.
Comparison with Similar Compounds
Similar Compounds
N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: can be compared with other piperidine derivatives, thiophene sulfonyl compounds, and prop-2-en-1-yloxy phenyl derivatives.
Thiophene-2-sulfonamide: A simpler analog that lacks the piperidine and prop-2-en-1-yloxy phenyl groups.
Piperidine-4-carboxamide: A compound that lacks the thiophene sulfonyl and prop-2-en-1-yloxy phenyl groups.
Uniqueness
The uniqueness of N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE lies in its combination of functional groups, which may confer unique chemical and biological properties. The presence of the prop-2-en-1-yloxy phenyl group can enhance its reactivity in certain chemical reactions, while the thiophene sulfonyl group may provide specific interactions with biological targets.
Properties
Molecular Formula |
C19H22N2O4S2 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(4-prop-2-enoxyphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H22N2O4S2/c1-2-13-25-17-7-5-16(6-8-17)20-19(22)15-9-11-21(12-10-15)27(23,24)18-4-3-14-26-18/h2-8,14-15H,1,9-13H2,(H,20,22) |
InChI Key |
QWAWMIALBNVQLI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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